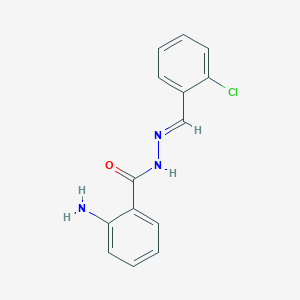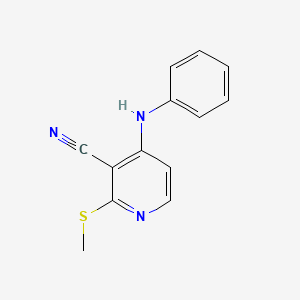![molecular formula C15H21N3O B5595186 1-[(4-methyl-1-piperazinyl)acetyl]indoline](/img/structure/B5595186.png)
1-[(4-methyl-1-piperazinyl)acetyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "1-[(4-methyl-1-piperazinyl)acetyl]indoline" involves multiple steps including electrochemical oxidation, Michael addition reactions, and other specific transformations to achieve the desired structure. For example, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives leads to highly conjugated bisindolyl-p-quinone derivatives through a unique regioselective addition of indoles to electrochemically generated quinone imines (Amani, Khazalpour, & Nematollahi, 2012).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a piperazine ring attached to an indoline framework via an acetyl linker. This structure forms the basis for the compound's biological activity and interaction with biological targets. The design and synthesis of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as ligands for receptors highlight the importance of the molecular arrangement for its activity (Nirogi et al., 2012).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including electrochemical oxidation and Michael addition, to form complex derivatives with unique regioselectivity. The chemical reactions often result in highly conjugated systems that enhance the compound's biological activity. The discovery and development of specific derivatives highlight the potential treatment of cognitive disorders, showcasing the importance of chemical modifications for therapeutic applications (Nirogi et al., 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for the pharmacokinetic profile of these compounds. While specific physical properties of "1-[(4-methyl-1-piperazinyl)acetyl]indoline" were not detailed in the available literature, analogous compounds show significant oral bioavailability and brain penetration, important for therapeutic applications (Nirogi et al., 2017).
Scientific Research Applications
Neuropharmacological Studies
Research has investigated the neuropharmacological properties of compounds structurally related to 1-[(4-methyl-1-piperazinyl)acetyl]indoline, examining their effects on neurotransmitter systems. Studies on similar compounds have explored their potential as therapeutic agents for neurological disorders due to their action on neurotransmitter systems, such as acetylcholine, which is crucial for memory and learning processes. The research suggests these compounds may have applications in treating diseases like Alzheimer's and Parkinson's due to their effects on neurotransmitter regulation (Rabiner et al., 2002; Bohnen et al., 2007).
Antidepressant and Antipsychotic Potential
Compounds with a similar structural profile to 1-[(4-methyl-1-piperazinyl)acetyl]indoline have been studied for their potential antidepressant and antipsychotic effects. These studies have focused on the modulation of serotonin and dopamine receptors, which are key targets for the treatment of depression and schizophrenia. The specific action on these neurotransmitter systems suggests potential use in developing new therapeutic agents for psychiatric disorders (Jan et al., 2010).
Anti-inflammatory Applications
Investigations into related compounds have also considered their anti-inflammatory properties. Given the structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, research has explored whether these compounds might offer novel mechanisms for reducing inflammation, potentially providing new avenues for treating chronic inflammatory diseases without the side effects associated with traditional NSAIDs (West & Oosthuizen, 1992).
Toxicological Research
Toxicological studies have assessed the safety profile of related compounds, examining their potential toxic effects on the liver and other organs. This research is crucial for understanding the risks associated with these compounds and for developing safety guidelines for their therapeutic use. Studies have highlighted the importance of monitoring for signs of toxicity in patients treated with compounds structurally related to 1-[(4-methyl-1-piperazinyl)acetyl]indoline (Fernandes et al., 2000).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-16-8-10-17(11-9-16)12-15(19)18-7-6-13-4-2-3-5-14(13)18/h2-5H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBOYASNTYZVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-{[2-(ethylthio)-5-pyrimidinyl]methyl}-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5595106.png)
![1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B5595117.png)
![4-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]phenol](/img/structure/B5595130.png)
![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5595133.png)
![methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B5595135.png)

![1-(methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5595160.png)

![2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595179.png)
![3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5595180.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5595194.png)
![N-[1-(2-pyrazinyl)-4-piperidinyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5595202.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595203.png)
